2-(2,3,5-Trichlorophenoxy)butanoic acid
Description
Properties
CAS No. |
61993-96-2 |
|---|---|
Molecular Formula |
C10H9Cl3O3 |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
2-(2,3,5-trichlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H9Cl3O3/c1-2-7(10(14)15)16-8-4-5(11)3-6(12)9(8)13/h3-4,7H,2H2,1H3,(H,14,15) |
InChI Key |
XFNZJYBZAIDHQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C(=CC(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Regulatory Profiles of Phenoxy Herbicides
Key Structural Insights:
- Chlorine Substitution : The 2,3,5-trichloro configuration differentiates the target compound from 2,4-D (2,4-dichloro), 2,4,5-T (2,4,5-trichloro), and 2,4,6-T (2,4,6-trichloro). This substitution likely alters receptor binding affinity and photodegradation rates compared to analogs .
- Chain Length: The butanoic acid chain (4 carbons) may enhance systemic mobility in plants compared to shorter-chain acetic acid derivatives (e.g., 2,4-D), similar to 2,4-DB .
Functional and Environmental Comparison
Herbicidal Activity:
- Selectivity: Butanoic acid derivatives like 2,4-DB exhibit selectivity for broadleaf weeds in legume crops due to β-oxidation activation . The target compound’s 2,3,5-trichloro configuration may reduce selectivity compared to 2,4-DB but increase potency against resistant weeds.
- Toxicity: The absence of 2,4,5-T’s dioxin-related impurities (e.g., TCDD) in the target compound could lower mammalian toxicity risks .
Environmental Persistence:
- Phenoxy herbicides with higher chlorine content (e.g., 2,4,5-T) exhibit prolonged soil half-lives. The target compound’s 2,3,5-trichloro group may similarly resist microbial degradation, though its butanoic acid chain could enhance mobility in aquatic systems .
Preparation Methods
Directed Chlorination of Phenolic Precursors
Etherification Techniques for Phenoxy-Butanoic Acid Formation
Williamson Ether Synthesis
The coupling of 2,3,5-trichlorophenol with a butanoic acid derivative represents a plausible route. In analogous syntheses, sodium salts of chlorinated phenols react with alkyl halides or sulfonates under phase-transfer conditions. For example, triclopyr-butoxyethyl ester is formed via nucleophilic displacement between sodium 3,5,6-trichloro-2-pyridinolate and 2-butoxyethyl chloroacetate. Adapting this:
Conditions :
Mitsunobu Reaction
For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃) enable ether formation between 2-hydroxybutanoic acid and 2,3,5-trichlorophenol. This method avoids harsh bases but requires stoichiometric reagents:
Typical yields : 70–85% for analogous aryl ethers.
Process Optimization and Scalability
Solvent and Temperature Effects
Reaction efficiency heavily depends on solvent polarity and temperature gradients. In triclopyr ester synthesis, toluene outperformed chlorobenzene due to improved azeotropic water removal. For the target compound:
Catalytic Systems
Sulfuric acid (96%) proved effective in esterification and Fries rearrangements. For acid-catalyzed etherification:
Purification and Isolation
Crystallization vs. Distillation
Crude products often require:
Decolorization and Filtration
Activated charcoal (1–2 wt%) removes polymeric byproducts, while silica gel chromatography resolves regioisomers.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Williamson Synthesis | 85–90 | 95–98 | Scalability; minimal byproducts |
| Mitsunobu Reaction | 70–75 | 99 | Stereochemical control |
| Acid-Catalyzed | 80–85 | 97 | Low-cost catalysts |
Industrial-Scale Considerations
Q & A
Q. What are the key structural identifiers and spectroscopic characteristics of 2-(2,3,5-Trichlorophenoxy)butanoic acid?
Methodological Answer:
- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the trichlorophenoxy group and butanoic acid backbone. Compare chemical shifts with structurally related compounds like 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) .
- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify the molecular ion peak ([M-H]⁻) at m/z 307.93 (C₁₀H₈Cl₃O₃⁻) and fragment patterns indicative of chlorine isotopes.
- Regulatory Identifiers : Cross-reference CAS numbers (e.g., 29990-39-4 for similar trichlorophenoxy acetic acid derivatives) and EPA systematic naming conventions to ensure consistency in reporting .
Q. What is the herbicidal mode of action of this compound, and how does it compare to related auxin-mimics?
Methodological Answer:
- Mechanistic Studies : Conduct dose-response assays in model plants (e.g., Arabidopsis thaliana) to observe hyper-auxinic effects like epinastic curvature. Compare results with 2,4-DB and MCPB, which are structurally similar butanoic acid derivatives .
- Receptor Binding Assays : Use radiolabeled auxin analogs to assess binding affinity to TIR1/AFB receptors. Differences in chlorination patterns (2,3,5 vs. 2,4,5) may alter receptor interactions.
- Transcriptomic Analysis : Perform RNA sequencing to identify differentially expressed genes in treated vs. untreated tissues, focusing on auxin-responsive markers (e.g., IAA19, SAUR genes).
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Test nucleophilic substitution between 2,3,5-trichlorophenol and α-bromobutyric acid under varying temperatures (80–120°C) and catalysts (e.g., K₂CO₃ or phase-transfer agents). Monitor by thin-layer chromatography (TLC).
- Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol-water mixtures. Purity (>98%) can be confirmed via HPLC with UV detection at 280 nm .
- Yield Enhancement : Explore microwave-assisted synthesis to reduce reaction time and byproduct formation.
Advanced Research Questions
Q. What experimental approaches are recommended to resolve discrepancies in reported solubility data for chlorophenoxy herbicides like this compound?
Methodological Answer:
- Solubility Profiling : Use shake-flask method with HPLC quantification to measure solubility in water, buffers (pH 5–9), and organic solvents. Compare with structurally similar compounds (e.g., 2,4,5-TCPPA, which is slightly soluble in water ).
- Temperature Dependence : Conduct solubility assays at 15–40°C to assess thermodynamic parameters (ΔH, ΔS). Discrepancies may arise from polymorphic forms or impurities.
- Data Validation : Cross-check results with computational models (e.g., COSMO-RS) to predict solubility based on molecular descriptors.
Q. How should researchers design ecotoxicological studies for this compound given limited existing data on its environmental fate?
Methodological Answer:
- Tiered Testing : Follow OECD guidelines (e.g., OECD 201: Algal Growth Inhibition, OECD 211: Daphnia Reproduction) to assess acute/chronic toxicity. Include soil mobility studies using radiolabeled compound to track leaching potential .
- Bioaccumulation : Measure bioconcentration factors (BCF) in aquatic organisms (e.g., zebrafish) via LC-MS/MS. Compare with 2,4,5-T, which shows low BCF due to rapid metabolism .
- Degradation Pathways : Use ¹⁴C-labeled compound in soil microcosms to identify degradation products (e.g., trichlorophenol derivatives) via high-resolution mass spectrometry.
Q. What analytical challenges arise in quantifying trace levels of this compound in complex matrices, and how can they be addressed?
Methodological Answer:
- Matrix Interference : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from soil or plant extracts. Validate recovery rates (70–120%) using isotopically labeled internal standards.
- Sensitivity Limits : Optimize LC-MS/MS parameters: negative ionization mode, precursor ion m/z 307.93 → product ions m/z 161.0 (Cl⁻ loss) and m/z 125.0 (CO₂ elimination). Achieve detection limits <0.1 µg/L.
- Cross-Contamination : Avoid co-eluting chlorinated analogs (e.g., 2,4-DB) by using a C18 column with 0.1% formic acid in acetonitrile/water gradients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
